molecular formula C22H20N4O4S2 B12162278 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12162278
M. Wt: 468.6 g/mol
InChI Key: VXFGSFAQCCSZSJ-ATVHPVEESA-N
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Description

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiazolidinone ring: This can be achieved by reacting a furan-2-ylmethylamine with carbon disulfide and an appropriate aldehyde under basic conditions to form the thiazolidinone core.

    Pyrido[1,2-a]pyrimidin-4-one synthesis: This involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with a β-ketoester under acidic conditions.

    Coupling reactions: The final step involves coupling the thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core using a suitable linker, often under catalytic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:

    Catalyst selection: Using efficient catalysts to speed up reactions and improve yields.

    Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing advanced purification methods like chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Thiazolidines and reduced pyrido[1,2-a]pyrimidin-4-one derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules

Biology

Biologically, the compound’s heterocyclic rings are of interest due to their potential interactions with biological macromolecules. It may serve as a lead compound in drug discovery, particularly for targeting enzymes or receptors involved in disease pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its structural features suggest it could have anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. The thiazolidinone and pyrido[1,2-a]pyrimidin-4-one rings may interact with active sites of enzymes, inhibiting their activity or modulating their function. The furan and morpholine rings could enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their anti-inflammatory and antimicrobial properties.

    Pyrido[1,2-a]pyrimidin-4-ones: Studied for their anticancer and antiviral activities.

    Furan derivatives: Often explored for their diverse biological activities.

Uniqueness

This compound is unique due to the combination of these three heterocyclic systems in a single molecule. This structural complexity may confer a broader range of biological activities and higher specificity for certain molecular targets compared to simpler analogs.

Conclusion

The compound 3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a promising molecule with potential applications in various scientific fields. Its unique structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N4O4S2

Molecular Weight

468.6 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[(9-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H20N4O4S2/c1-14-4-2-6-25-18(14)23-19(24-7-10-29-11-8-24)16(20(25)27)12-17-21(28)26(22(31)32-17)13-15-5-3-9-30-15/h2-6,9,12H,7-8,10-11,13H2,1H3/b17-12-

InChI Key

VXFGSFAQCCSZSJ-ATVHPVEESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCOCC5

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCOCC5

Origin of Product

United States

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